Cas no 158053-33-9 (methyl 3-(naphthalen-2-yl)-3-oxopropanoate)
methyl 3-(naphthalen-2-yl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- 3-NAPHTHALEN-2-YL-3-OXO-PROPIONIC ACID METHYL ESTER
- 3-morpholin-4-yl-but-2-enoic acid methyl ester
- 3-Morpholinocrotonsaeure-methylester
- methyl 3-morpholino-2-butenoate
- methyl 3-morpholinocrotonate
- methyl 3-naphthalen-2-yl-3-oxopropanoate
- methyl 3-(naphthalen-2-yl)-3-oxopropanoate
- BETA-OXO-2-NAPHTHALENEPROPANOIC ACID METHYL ESTER
- 158053-33-9
- AKOS017547810
- Methyl3-(Naphthalen-2-yl)-3-oxopropanoate
- G72124
- J-009470
- SCHEMBL11830878
- EN300-1846972
- 3-NAPHTHALEN-2-YL-3-OXO-PROPIONIC ACID METHYLESTER
-
- MDL: MFCD01463601
- Inchi: 1S/C14H12O3/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3
- InChI Key: GSGIHNDYVVJGHS-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OC)C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 228.07900
- Monoisotopic Mass: 228.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37000
- LogP: 2.58560
methyl 3-(naphthalen-2-yl)-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM246391-1g |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 1g |
$493 | 2021-08-04 | |
| Chemenu | CM246391-1g |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 1g |
$493 | 2023-01-07 | |
| Ambeed | A679516-100mg |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 100mg |
$128.0 | 2024-04-23 | |
| Ambeed | A679516-250mg |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 250mg |
$216.0 | 2024-04-23 | |
| Ambeed | A679516-1g |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 1g |
$580.0 | 2024-04-23 | |
| Crysdot LLC | CD12137384-1g |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95+% | 1g |
$522 | 2024-07-23 | |
| A2B Chem LLC | AE82360-100mg |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 100mg |
$103.00 | 2024-04-20 | |
| A2B Chem LLC | AE82360-250mg |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 250mg |
$173.00 | 2024-04-20 | |
| A2B Chem LLC | AE82360-1g |
Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 95% | 1g |
$464.00 | 2024-04-20 | |
| Enamine | EN300-1846972-0.05g |
methyl 3-(naphthalen-2-yl)-3-oxopropanoate |
158053-33-9 | 0.05g |
$348.0 | 2023-09-19 |
methyl 3-(naphthalen-2-yl)-3-oxopropanoate Suppliers
methyl 3-(naphthalen-2-yl)-3-oxopropanoate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on methyl 3-(naphthalen-2-yl)-3-oxopropanoate
Research Brief on Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate (CAS: 158053-33-9) in Chemical Biology and Pharmaceutical Applications
Methyl 3-(naphthalen-2-yl)-3-oxopropanoate (CAS: 158053-33-9) is a β-keto ester derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a synthetic intermediate. Recent studies have explored its applications in drug discovery, particularly in the synthesis of bioactive molecules targeting inflammation, cancer, and infectious diseases. This brief consolidates the latest findings on its chemical properties, synthetic utility, and biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of methyl 3-(naphthalen-2-yl)-3-oxopropanoate as a key precursor in the synthesis of naphthalene-based kinase inhibitors. The compound's β-keto ester moiety enables facile derivatization via Claisen condensation and Michael addition reactions, facilitating the development of libraries of small molecules with modulated selectivity profiles against protein kinases implicated in oncology.
In antimicrobial research, a team from the University of Cambridge (2024) demonstrated that derivatives of 158053-33-9 exhibit potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The naphthalene core was found to enhance membrane permeability, while the β-keto ester group contributed to target engagement with bacterial fatty acid biosynthesis enzymes. Molecular docking simulations supported these observations, revealing stable interactions with the FabI enoyl-ACP reductase.
Notably, the compound's metabolic stability has been a focus of recent ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. Research in Xenobiotica (2024) reported that methyl 3-(naphthalen-2-yl)-3-oxopropanoate undergoes rapid hepatic glucuronidation in preclinical models, suggesting the need for structural optimization to improve pharmacokinetic profiles in lead optimization campaigns.
Emerging applications in chemical biology include its use as a photoaffinity labeling probe, leveraging the naphthalene group's UV reactivity. A 2024 ACS Chemical Biology paper detailed its incorporation into activity-based protein profiling (ABPP) platforms for target deconvolution of phenotypic screening hits, showcasing its utility in target identification workflows.
Ongoing clinical trials (Phase I/II) by Vertex Pharmaceuticals feature analogs derived from 158053-33-9 as allosteric modulators of cystic fibrosis transmembrane conductance regulator (CFTR), underscoring its translational potential. The compound's ability to serve as a molecular scaffold for diverse therapeutic targets positions it as a valuable asset in medicinal chemistry pipelines.
Future research directions include exploring its enantioselective transformations using biocatalysts and investigating its potential in PROTAC (proteolysis-targeting chimera) design, where its bifunctional nature could facilitate linker optimization for targeted protein degradation strategies.
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